3-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-{[(R)-{5-ethyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methyl]amino}cyclobut-3-ene-1,2-dione
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Overview
Description
3-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-{[®-{5-ethyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methyl]amino}cyclobut-3-ene-1,2-dione is a complex organic compound characterized by its unique structure and potential applications in various fields. This compound features a cyclobutene core with multiple functional groups, including trifluoromethyl, quinoline, and azabicyclo octane moieties, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 3-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-{[®-{5-ethyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methyl]amino}cyclobut-3-ene-1,2-dione involves several steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the cyclobutene core: This can be achieved through a [3+2] cycloaddition reaction involving suitable dienes and dienophiles.
Introduction of the trifluoromethyl groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide in the presence of a copper catalyst.
Attachment of the quinoline and azabicyclo octane moieties: These groups are introduced through nucleophilic substitution reactions, where the appropriate nucleophiles react with the cyclobutene intermediate under controlled conditions.
Chemical Reactions Analysis
3-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-{[®-{5-ethyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methyl]amino}cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-{[®-{5-ethyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methyl]amino}cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, inhibiting their activity and disrupting cellular processes. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to conformational changes in the target molecules .
Comparison with Similar Compounds
Compared to other similar compounds, 3-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-{[®-{5-ethyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methyl]amino}cyclobut-3-ene-1,2-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Trifluorotoluene: An organic compound with a trifluoromethyl group, used as a solvent and synthetic intermediate.
Flumetramide: A skeletal muscle relaxant derived from trifluorotoluene.
3-aminobenzotrifluoride: A precursor to the herbicide fluometuron, synthesized from trifluorotoluene.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of 3-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-{[®-{5-ethyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methyl]amino}cyclobut-3-ene-1,2-dione.
Properties
Molecular Formula |
C32H30F6N4O3 |
---|---|
Molecular Weight |
632.6 g/mol |
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(R)-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C32H30F6N4O3/c1-3-16-15-42-9-7-17(16)10-25(42)26(22-6-8-39-24-5-4-21(45-2)14-23(22)24)41-28-27(29(43)30(28)44)40-20-12-18(31(33,34)35)11-19(13-20)32(36,37)38/h4-6,8,11-14,16-17,25-26,40-41H,3,7,9-10,15H2,1-2H3/t16?,17?,25?,26-/m1/s1 |
InChI Key |
OFXKFCTYZMFMJB-COIZRTFASA-N |
Isomeric SMILES |
CCC1CN2CCC1CC2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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